REACTION_CXSMILES
|
[CH3:1][O:2][C:3](=[O:22])[C:4]1[CH:9]=[C:8]([O:10]COC)[C:7]([CH2:14][C:15]([CH3:17])=[CH2:16])=[C:6]([O:18]COC)[CH:5]=1.Cl>CO>[CH3:1][O:2][C:3]([C:4]1[CH:9]=[C:8]([OH:10])[C:7]2[CH2:14][C:15]([CH3:17])([CH3:16])[O:18][C:6]=2[CH:5]=1)=[O:22]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
|
The reaction mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux for 1 hr
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
quenched with H2O (100 mL)
|
Type
|
EXTRACTION
|
Details
|
extracted with EtOAc (2×100 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The residue was purified by flash column chromatography
|
Type
|
WASH
|
Details
|
eluting with 5% EtOAc in hexane
|
Name
|
|
Type
|
product
|
Smiles
|
COC(=O)C1=CC2=C(CC(O2)(C)C)C(=C1)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.08 g | |
YIELD: PERCENTYIELD | 54% | |
YIELD: CALCULATEDPERCENTYIELD | 53.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |